molecular formula C19H17NO4 B11381684 N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11381684
M. Wt: 323.3 g/mol
InChI Key: RABCYPOZWCLOSA-UHFFFAOYSA-N
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Description

N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and benzylamine.

    Acylation Reaction: The 7-hydroxy-4-methylcoumarin is first acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-ylacetyl chloride.

    Amidation Reaction: The resulting acyl chloride is then reacted with benzylamine to form the final product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-3-ylacetamide.

    Reduction: Formation of 7-hydroxy-4-methyl-2H-chromen-3-ylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    N-benzyl-4-methylcoumarin: Lacks the hydroxy group at the 7-position.

    2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the benzyl group.

Uniqueness

N-benzyl-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both the benzyl and hydroxy groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-benzyl-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C19H17NO4/c1-12-15-8-7-14(21)9-17(15)24-19(23)16(12)10-18(22)20-11-13-5-3-2-4-6-13/h2-9,21H,10-11H2,1H3,(H,20,22)

InChI Key

RABCYPOZWCLOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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